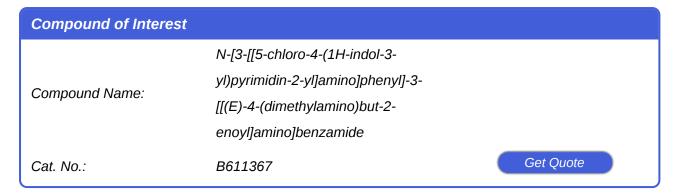


## Application Notes and Protocols for High-Throughput Screening with THZ1

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

THZ1 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] It exhibits a unique mechanism of action by targeting a cysteine residue (Cys312) located outside of the canonical kinase domain, leading to irreversible inhibition of CDK7's kinase activity.[3][4] CDK7 is a critical component of the transcription factor IIH (TFIIH) complex and the CDK-activating kinase (CAK) complex.[5] Through its role in these complexes, CDK7 regulates transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) and governs cell cycle progression by activating other CDKs, such as CDK1, CDK2, CDK4, and CDK6.[6] Inhibition of CDK7 by THZ1 disrupts these fundamental cellular processes, leading to cell cycle arrest and apoptosis, particularly in cancer cells that exhibit a strong dependence on transcriptional regulation for their survival and proliferation.[3][7] These application notes provide detailed protocols for high-throughput screening (HTS) using THZ1 to identify and characterize its anti-cancer effects.

# Data Presentation: THZ1 Activity Across Various Cancer Cell Lines







The following table summarizes the half-maximal inhibitory concentration (IC50) values of THZ1 in a panel of cancer cell lines, demonstrating its broad anti-proliferative activity.



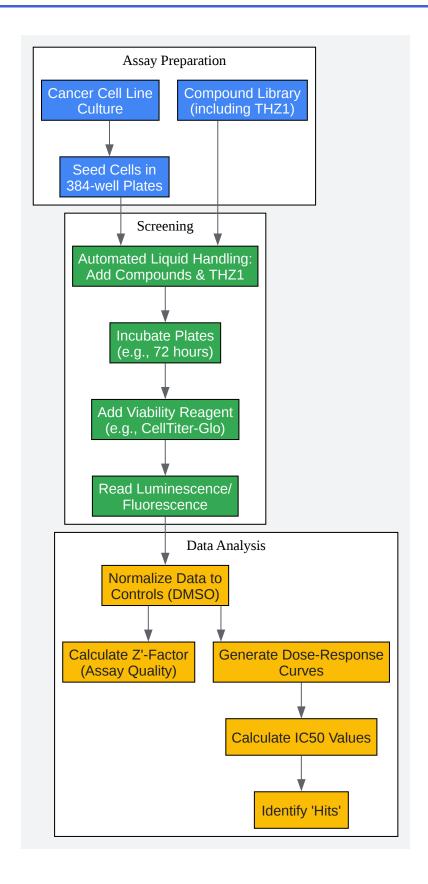
Cell Line	Cancer Type	IC50 (nM)	Assay Duration	Assay Type	Reference
Jurkat	T-cell Acute Lymphoblasti c Leukemia (T-ALL)	50	72 hours	Resazurin	[2]
Loucy	T-cell Acute Lymphoblasti c Leukemia (T-ALL)	0.55	72 hours	Not Specified	[2]
KOPTK1	T-cell Acute Lymphoblasti c Leukemia (T-ALL)	<50	72 hours	Not Specified	[2]
DND-41	T-cell Acute Lymphoblasti c Leukemia (T-ALL)	<50	72 hours	Not Specified	[2]
MEC1	Chronic Lymphocytic Leukemia (CLL)	45	Not Specified	Not Specified	[8]
MEC2	Chronic Lymphocytic Leukemia (CLL)	30	Not Specified	Not Specified	[8]
Kelly	Neuroblasto ma (MYCN- amplified)	~10-fold lower than MYCN-non- amplified	Not Specified	Not Specified	[2]
Multiple Myeloma	Multiple Myeloma	Potent anti- proliferative effects	Not Specified	Not Specified	



(MM) cell lines					
T47D	Breast Cancer (ER+)	~100-300	48 hours	Not Specified	[9]
MDA-MB-231	Breast Cancer (Triple- Negative)	~80-300	48 hours	Not Specified	[9]
SKBR3	Breast Cancer (HER2+)	~80-300	48 hours	Not Specified	[9]
JIMT-1	Breast Cancer (HER2+)	>100	7 days	Not Specified	[9]

# Signaling Pathways and Experimental Workflows THZ1 Mechanism of Action and its Impact on Transcription and Cell Cycle





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